3-{5-[2-(2,4-dimethylphenyl)-2-oxoethyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione
Description
The compound 3-{5-[2-(2,4-dimethylphenyl)-2-oxoethyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione is a pyrazolo[3,4-d]pyrimidine derivative featuring a thiolane-1,1-dione moiety and a 2,4-dimethylphenyl-oxoethyl substituent. Pyrazolo[3,4-d]pyrimidines are heterocyclic systems known for their broad pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The thiolane-dione group in this compound may enhance metabolic stability or influence solubility, while the 2,4-dimethylphenyl substituent could modulate target binding affinity .
Properties
IUPAC Name |
5-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-12-3-4-15(13(2)7-12)17(24)9-22-11-20-18-16(19(22)25)8-21-23(18)14-5-6-28(26,27)10-14/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJFYLKBWMNNEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4CCS(=O)(=O)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Structural and Functional Group Variations
3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e)
- Structure: Contains a 4-nitrobenzylideneamino group at position 5 and a phenyl group at position 1 .
- Activity: Exhibits potent antitumor activity against MCF-7 breast adenocarcinoma cells (IC₅₀ = 11 µM) due to electron-withdrawing nitro groups enhancing cytotoxicity .
Pyrazolo[3,4-d]pyrimidine Anilide Derivatives
Pharmacokinetic and Solubility Profiles
Pyrazolo[3,4-d]pyrimidines in Nanosystems
- Solubility Enhancement : Unmodified pyrazolo[3,4-d]pyrimidines exhibit poor aqueous solubility. Encapsulation in liposomes (e.g., LP-2) improved solubility by 15-fold and extended plasma half-life .
- Relevance to Target Compound: The thiolane-dione group in the target compound may further reduce solubility compared to non-sulfonated analogs, necessitating similar nanoformulation strategies .
3-Phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine Hybrids
- Structure: Combines pyrazolo[3,4-b]pyridine with thieno[2,3-d]pyrimidine and coumarin moieties .
- Activity : Hybridization amplifies fluorescence and anticancer activity through multi-target engagement .
- Key Difference: The target compound lacks fused thieno-pyrimidine or coumarin systems but introduces a sulfone group, which may confer distinct electronic and steric effects.
Q & A
Q. Basic
- ¹H/¹³C NMR: Assign peaks for the pyrazolo[3,4-d]pyrimidine core (δ 7.8–8.2 ppm for aromatic protons) and thiolane-1,1-dione (δ 3.1–3.5 ppm for methylene groups) .
- X-Ray Crystallography: Resolves conformational flexibility of the 2-oxoethyl side chain, with C–C bond lengths averaging 1.48 Å .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion [M+H]⁺ with <2 ppm error .
What computational approaches predict physicochemical properties and binding affinities?
Q. Advanced
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), correlating with redox stability .
- Molecular Docking (AutoDock Vina): Predicts binding to ATP-binding pockets (e.g., EGFR kinase, ΔG ≈ -9.8 kcal/mol) .
- ADMET Prediction: SwissADME models indicate moderate bioavailability (LogP = 2.1) and CYP3A4-mediated metabolism .
What impurities arise during synthesis, and how are they resolved?
Q. Basic
- Common Byproducts:
- Des-Methyl Analog: Formed via incomplete alkylation (resolved by excess methyl iodide).
- Oxidation Products: Thiolane sulfoxide derivatives, minimized using inert atmospheres .
- Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .
How does the thiolane-1,1-dione moiety affect metabolic stability?
Q. Advanced
- In Vitro Microsomal Assays: Half-life (t₁/₂) of 2.3 hours in human liver microsomes, compared to 0.8 hours for sulfone analogs .
- Mechanism: The dione group resists CYP450-mediated oxidation, validated via LC-MS metabolite profiling .
What storage conditions prevent degradation?
Q. Basic
- Stability: Store at -20°C in amber vials under argon.
- Degradation Products: Hydrolysis of the oxoethyl group (monitored via TLC; Rf shift from 0.5 to 0.3) .
How are discrepancies between computational and empirical bioactivity resolved?
Q. Advanced
- Case Study: Docking predicted strong inhibition of PDE4B (ΔG = -10.2 kcal/mol), but empirical IC₅₀ was >10 μM.
- Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
